[1-(4-Bromophenyl)ethyl](ethyl)methylamine
CAS No.: 1862995-16-1
Cat. No.: VC2785441
Molecular Formula: C11H16BrN
Molecular Weight: 242.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1862995-16-1 |
|---|---|
| Molecular Formula | C11H16BrN |
| Molecular Weight | 242.16 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-N-ethyl-N-methylethanamine |
| Standard InChI | InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3 |
| Standard InChI Key | AFVVDVLQWCNHAD-UHFFFAOYSA-N |
| SMILES | CCN(C)C(C)C1=CC=C(C=C1)Br |
| Canonical SMILES | CCN(C)C(C)C1=CC=C(C=C1)Br |
Introduction
Chemical Properties and Structure
Basic Structural Information
1-(4-Bromophenyl)ethylmethylamine possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN |
| Molecular Weight | 242.16 g/mol |
| CAS Numbers | 1862995-16-1, 1079742-51-0 |
| IUPAC Name | 1-(4-bromophenyl)-N-ethyl-N-methylethanamine |
| Synonyms | 1-(4-Bromophenyl)ethylmethylamine, A1-16681 |
The molecular structure consists of a 4-bromophenyl group attached to a chiral carbon, which is also bonded to a methyl group and an N-ethyl-N-methyl amino group .
Physical Properties
While specific experimental data for this exact compound is limited in the available literature, some physical properties can be inferred based on its chemical structure and similar compounds:
The presence of the bromine atom typically confers higher density and molecular weight compared to non-halogenated analogs. The tertiary amine functionality generally contributes to moderate basicity and potential hydrogen bonding capabilities as an acceptor. Based on related bromophenyl compounds, it likely exists as a colorless to pale yellow liquid or crystalline solid at room temperature.
Spectroscopic Characteristics
The compound would exhibit characteristic spectroscopic patterns reflective of its structure:
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In NMR spectroscopy, distinctive signals would be expected for the aromatic protons of the bromophenyl group, showing the characteristic pattern of a para-substituted phenyl ring
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The methyl and ethyl groups attached to the nitrogen would display characteristic signals in both ¹H and ¹³C NMR
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Mass spectrometry would show a characteristic isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes
Synthesis and Production Methods
Synthetic Pathways
The synthesis of 1-(4-Bromophenyl)ethylmethylamine typically involves several potential routes, with the most common approach being:
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Starting with 1-(4-bromophenyl)ethanamine as a precursor
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Performing sequential N-alkylation with appropriate reagents to introduce the methyl and ethyl groups on the nitrogen atom
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Purification through conventional techniques such as recrystallization or chromatography
Alternative synthetic routes might involve:
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Reductive amination of 1-(4-bromophenyl)ethanone with N-ethylmethylamine
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Reduction of corresponding amides or imines
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Functional group transformations of related bromophenyl compounds
Reaction Conditions
The synthesis typically requires careful control of reaction conditions, including:
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Use of polar aprotic solvents to enhance the nucleophilicity of amine reactants
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Temperature control to prevent side reactions
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Selective alkylation strategies to avoid over-alkylation of the nitrogen atom
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Appropriate selection of reducing agents when pursuing reductive pathways
Applications and Research Directions
Biochemical Research
The compound and its structural analogs have potential applications in biochemical research:
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As probes for studying receptor-ligand interactions in neurotransmitter systems
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In structure-activity relationship studies to understand how structural modifications affect biological activity
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As building blocks for the synthesis of more complex bioactive molecules
Related compounds have been employed in studies exploring receptor interactions, helping researchers understand how certain drugs influence neurotransmitter systems .
Analytical Chemistry Applications
In analytical chemistry, brominated amine compounds similar to 1-(4-Bromophenyl)ethylmethylamine have been utilized in:
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Development of analytical methods for detecting and quantifying amines in biological samples
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Enhancing the accuracy of drug testing methodologies
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Serving as internal standards or reference compounds in chromatographic analyses
The presence of the bromine atom provides a distinctive mass spectral pattern that can be advantageous in certain analytical applications .
Material Science Applications
In material science, compounds with similar structural features have found applications in:
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Creation of specialized polymers with specific amine functionalities
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Development of materials with improved physical or chemical properties
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Serving as intermediates in the synthesis of functional materials
The bromophenyl moiety can participate in various coupling reactions, making it valuable for material science applications requiring precise molecular architectures .
Comparative Analysis with Related Compounds
Structural Analogs
Several related compounds share structural similarities with 1-(4-Bromophenyl)ethylmethylamine:
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| (R)-(+)-1-(4-Bromophenyl)ethylamine | C₈H₁₀BrN | Primary amine instead of tertiary; lacks ethyl and methyl groups on nitrogen |
| (1R)-1-(4-bromophenyl)ethylamine | C₉H₁₂BrN | Secondary amine with only methyl group on nitrogen |
| (1S)-1-(4-bromophenyl)ethylamine | C₁₀H₁₄BrN | Secondary amine with only ethyl group on nitrogen |
| 1-(4-Bromophenyl)ethylamine | C₁₂H₁₈BrNO | Contains 2-ethoxyethyl group instead of ethyl and methyl groups |
These structural variations result in different physicochemical properties and potentially different biological activities .
Structure-Activity Relationships
The substitution pattern on the nitrogen atom significantly influences the compound's:
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Lipophilicity and membrane permeability
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Receptor binding properties
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Metabolic stability
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Distribution in biological systems
The tertiary amine structure of 1-(4-Bromophenyl)ethylmethylamine likely confers different pharmacokinetic properties compared to its primary or secondary amine counterparts .
Future Research Perspectives
Emerging Applications
Future research on 1-(4-Bromophenyl)ethylmethylamine may focus on:
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Exploration of its potential as a building block in the synthesis of novel pharmaceutical candidates
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Investigation of structure-activity relationships in various biological systems
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Development of new synthetic methodologies to access this compound and its derivatives more efficiently
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Potential applications in catalysis or as ligands in coordination chemistry
Analytical Developments
Advancements in analytical techniques may provide:
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More detailed spectroscopic characterization
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Better understanding of the compound's behavior in various chemical environments
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Improved methods for detection and quantification in complex matrices
Computational Studies
Computational approaches could offer insights into:
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Conformational preferences and molecular dynamics
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Electronic properties and reactivity patterns
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Prediction of biological activities through in silico modeling
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Design of optimized synthetic routes
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